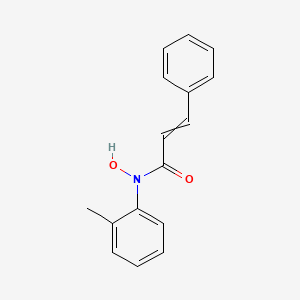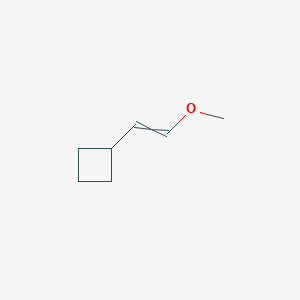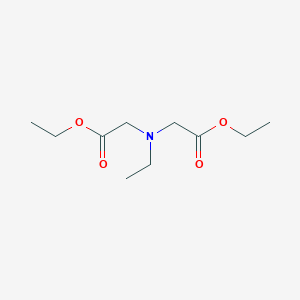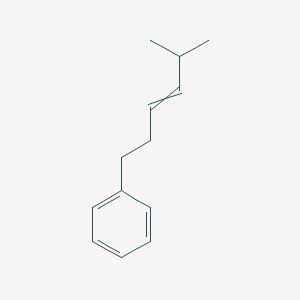
(5-Methylhex-3-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylhex-3-EN-1-YL)benzene is an organic compound that belongs to the class of alkenylbenzenes It consists of a benzene ring substituted with a 5-methylhex-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylhex-3-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with 5-methylhex-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the purification of the final product through distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methylhex-3-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bond in the alkenyl group can yield the saturated alkylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding saturated alkylbenzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
(5-Methylhex-3-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylhex-3-EN-1-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-Methylhex-3-EN-1-YL)benzene: Unique due to its specific alkenyl substitution on the benzene ring.
Hexylbenzene: Similar structure but lacks the double bond and methyl group.
(5-Methylhex-2-EN-1-YL)benzene: Similar but with the double bond in a different position.
Uniqueness
This compound is unique due to the position of the double bond and the presence of the methyl group, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
96025-23-9 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
5-methylhex-3-enylbenzene |
InChI |
InChI=1S/C13H18/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-6,8-10,12H,7,11H2,1-2H3 |
InChI Key |
LFTFTZLRJZVVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
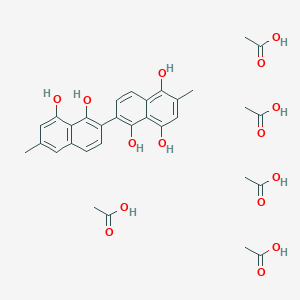
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)

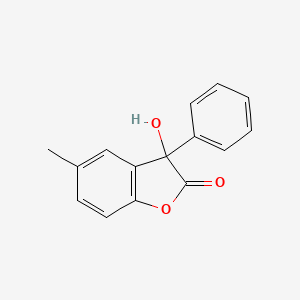
![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
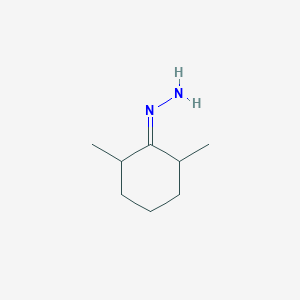
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

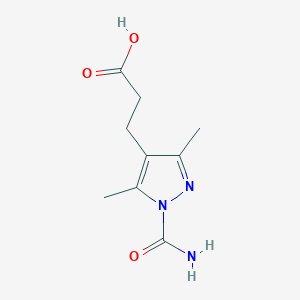
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
